molecular formula C12H9BrO3S B1361536 Phenyl 4-bromobenzenesulfonate CAS No. 5455-14-1

Phenyl 4-bromobenzenesulfonate

Cat. No.: B1361536
CAS No.: 5455-14-1
M. Wt: 313.17 g/mol
InChI Key: ARYXAYIIDXKEDB-UHFFFAOYSA-N
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Description

Phenyl 4-bromobenzenesulfonate (CAS 5455-14-1) is a high-value chemical building block extensively used in organic and medicinal chemistry research. Its core utility lies in its role as a versatile synthetic intermediate for creating sophisticated hybrid molecules. It is particularly valuable in the synthesis of novel Schiff base compounds, which are investigated for their significant biological activities . Researchers utilize this sulfonate ester as a precursor for developing molecular hybrids that demonstrate promising antibacterial and antitubercular properties . Recent studies have shown that hybrids derived from this compound exhibit potent activity against Mycobacterium tuberculosis , with one derivative reporting a notable MIC of 0.078 μg/mL, highlighting its potential in anti-TB drug discovery . Furthermore, its derivatives are key subjects in biochemical studies, including enzyme interaction analyses through molecular docking to understand their mechanism of action as potential InhA inhibitors . This product is intended for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXAYIIDXKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281871
Record name Phenyl 4-bromobenzenesulfonate
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Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-14-1
Record name 5455-14-1
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Record name Phenyl 4-bromobenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Phenyl 4 Bromobenzenesulfonate

Established Synthetic Routes for Phenyl 4-bromobenzenesulfonate (B403753)

The formation of Phenyl 4-bromobenzenesulfonate, a sulfonate ester, is most commonly accomplished via the reaction of a sulfonyl chloride with a phenolic compound. This approach is widely used due to its efficiency and the high reactivity of the sulfonyl chloride functional group.

The principal method for synthesizing this compound is the condensation reaction between 4-bromobenzenesulfonyl chloride and phenol (B47542). This reaction is a classic example of sulfonate ester formation.

The reaction involves the nucleophilic attack of the hydroxyl group of phenol on the highly electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This process typically requires the presence of a base to deprotonate the phenol, forming a more potent phenoxide nucleophile. Pyridine (B92270) is often used as both a base and a solvent for this type of transformation. The reaction proceeds by displacing the chloride, which is a good leaving group, to form the stable sulfonate ester linkage.

The general reaction is as follows: BrC₆H₄SO₂Cl + C₆H₅OH + Base → BrC₆H₄SO₂OC₆H₅ + Base·HCl

Table 1: Key Components in the Synthesis of this compound

Role Compound Name Formula
Electrophile 4-Bromobenzenesulfonyl chloride C₆H₄BrClO₂S
Nucleophile Phenol C₆H₅OH
Product This compound C₁₂H₉BrO₃S

While the condensation of 4-bromobenzenesulfonyl chloride with phenol is the most direct and common route, other synthetic strategies for forming sulfonate esters could theoretically be applied. These are less common for this specific compound but represent alternative methodologies in organic synthesis. For instance, methods involving the activation of sulfonic acids or the use of different coupling agents could be explored, though specific examples for this compound are not prominently documented.

Condensation Reactions Involving 4-Bromobenzenesulfonyl Chloride

Synthesis of Key Intermediates

The accessibility and purity of the starting materials are crucial for the successful synthesis of the final product. The following sections describe the preparation of the key precursors to this compound.

4-Bromobenzenesulfonic acid is a primary precursor for the synthesis of the corresponding sulfonyl chloride. It can be prepared via several routes. A common laboratory method is the electrophilic sulfonation of bromobenzene (B47551). In this reaction, the bromine atom on the benzene (B151609) ring directs the incoming sulfonic acid group primarily to the para position, with a smaller amount of the ortho isomer also being formed. study.com The sulfonating agent is typically fuming sulfuric acid (H₂SO₄/SO₃). study.com

Alternatively, 4-bromobenzenesulfonic acid can be formed by the hydrolysis of 4-bromobenzenesulfonyl chloride. Although stable in cold water, the sulfonyl chloride will react with hot water, with the water molecule acting as a nucleophile to displace the chloride.

Table 2: Physical Properties of 4-Bromobenzenesulfonic Acid Monohydrate

Property Value Source
Molecular Formula BrC₆H₄SO₃H · H₂O sigmaaldrich.com
CAS Number 79326-93-5 sigmaaldrich.com
Molecular Weight 255.09 g/mol sigmaaldrich.com

4-Bromobenzenesulfonyl chloride is the most critical intermediate for the synthesis of this compound. It is a white to off-white crystalline solid with a pungent odor. guidechem.com

The most widely utilized method for its preparation is the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent. solubilityofthings.com Thionyl chloride (SOCl₂) is commonly employed for this conversion due to its effectiveness. guidechem.com The reaction is typically performed under reflux conditions, and an excess of thionyl chloride is often used to ensure complete conversion and to act as a dehydrating agent.

Another preparative route involves the direct chlorosulfonation of bromobenzene. guidechem.com This method can also be followed by chlorination with reagents such as phosphorus pentachloride or thionyl chloride to yield the desired product. guidechem.com

Table 3: Physical and Chemical Properties of 4-Bromobenzenesulfonyl Chloride

Property Value Source
Molecular Formula C₆H₄BrClO₂S guidechem.com
CAS Number 98-58-8 chemsynthesis.com
Molecular Weight 255.52 g/mol N/A
Appearance White to beige/light yellow crystalline powder guidechem.comchemicalbook.com
Melting Point 74-77 °C chemsynthesis.com

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. In the context of this compound synthesis, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These approaches often involve the use of alternative energy sources, such as ultrasound and microwave irradiation, as well as the exploration of novel solvent systems like ionic liquids.

One promising green approach is the use of ultrasound-assisted synthesis . Sonication, the application of ultrasound radiation to a chemical reaction, can significantly enhance reaction rates and yields. nih.gov This is attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in mass transfer and reaction kinetics. For the synthesis of related sulfonamides, ultrasound has been shown to facilitate the reaction between primary amines and sulfonyl chlorides in an eco-friendly ethanol (B145695)/water solvent system, often leading to good to excellent yields in significantly shorter reaction times compared to conventional stirring methods. nih.gov While a specific protocol for this compound is not detailed in the reviewed literature, the general procedure for ultrasound-assisted sulfonamide synthesis suggests a viable green route. Typically, the reaction involves dissolving the amine and a base in an ethanol/water mixture, followed by the dropwise addition of the sulfonyl chloride and subsequent sonication until the reaction is complete. nih.gov

Microwave-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of various organic compounds, including sulfonamide derivatives. researchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times and an increase in product yields. researchgate.net In some cases, microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For instance, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides has been achieved with better yields and shorter reaction times under microwave irradiation without the need for a catalyst, as compared to conventional heating methods. researchgate.net The general procedure for microwave-assisted synthesis involves placing the reactants in a vessel suitable for microwave irradiation and exposing them to a specific power and temperature for a short duration. arkat-usa.orgnih.gov

Ionic liquids (ILs) are emerging as green alternatives to volatile organic solvents in chemical synthesis. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive reaction media. researchgate.netnih.gov Furthermore, certain ionic liquids can also act as catalysts, simplifying the reaction setup and workup procedures. core.ac.uk Brønsted acidic ionic liquids, for example, have been effectively used as recyclable catalysts for various organic transformations under solvent-free conditions. core.ac.uk While a specific application of ionic liquids for the synthesis of this compound has not been explicitly documented in the available literature, their successful use in the synthesis of other heterocyclic compounds under solvent-free conditions points to their potential in developing a greener synthesis for the target molecule. core.ac.uk The general procedure involves mixing the reactants with a catalytic amount of the ionic liquid and heating the mixture, followed by a simple workup to isolate the product and recover the catalyst. core.ac.uk

Solvent-free synthesis represents a highly desirable green chemistry approach as it eliminates the environmental and economic issues associated with solvent use, separation, and disposal. rsc.orgresearchgate.net Reactions are typically carried out by mixing the neat reactants, sometimes with a solid catalyst, and applying energy through conventional heating, microwave irradiation, or mechanical grinding. researchgate.netresearchgate.net The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, often with high yields and simplified purification procedures. rsc.org

While direct and detailed research findings on the green synthesis of this compound are limited in the currently available literature, the principles and methodologies applied to structurally similar compounds provide a strong foundation for the development of such eco-friendly processes. Future research in this area is expected to focus on adapting these green techniques to the specific synthesis of this compound, optimizing reaction conditions to maximize yields and minimize environmental impact.

ParameterUltrasound-Assisted Synthesis (General for Sulfonamides) nih.govMicrowave-Assisted Synthesis (General for Sulfonamides) researchgate.netIonic Liquid-Catalyzed Synthesis (General for Imidazoles) core.ac.uk
Energy Source Ultrasound (47 kHz)Microwave IrradiationConventional Heating
Solvent Ethanol/Water (1:1)Often Solvent-freeSolvent-free
Catalyst Trichloroisocyanuric acid (TCCA) (for related reactions)Often Catalyst-freeBrønsted Acidic Ionic Liquid
Temperature 25 °C100 °C (for related reactions)120 °C
Reaction Time 15–20 minutes3–5 minutes (for related reactions)Varies (e.g., minutes to hours)
Yield Good to ExcellentImproved yieldsExcellent
Workup Filtration and concentrationFiltration/RecrystallizationAddition of water and filtration
Key Advantage Shorter reaction times, mild conditionsRapid heating, shorter reaction times, potential for solvent-free conditionsRecyclable catalyst, solvent-free conditions, cleaner reaction profiles

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the molecular structure of Phenyl 4-bromobenzenesulfonate (B403753). Analysis of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Phenyl 4-bromobenzenesulfonate is characterized by distinct signals corresponding to the protons on the two aromatic rings. The protons on the 4-bromobenzenesulfonyl moiety and the phenyl group exhibit predictable chemical shifts and coupling patterns based on their electronic environments.

The protons on the brominated ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonate group are deshielded and resonate at a lower field compared to the protons meta to this group. Similarly, the protons of the phenyl ester group show a complex multiplet pattern, with the ortho protons being the most deshielded due to the anisotropic effect of the sulfonate group.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Data is compiled from typical values for similar structural motifs.

Protons (Position)Chemical Shift (δ, ppm)Multiplicity
Phenyl (ortho-H)7.20 - 7.30Multiplet
Phenyl (meta/para-H)7.35 - 7.50Multiplet
4-Bromobenzenyl (ortho to SO₂)7.70 - 7.85Doublet
4-Bromobenzenyl (meta to SO₂)7.60 - 7.75Doublet

The ¹³C NMR spectrum provides further confirmation of the structure by showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and substituent effects.

The carbon atom attached to the bromine (C-Br) and the carbons of the sulfonate group (C-S) have characteristic chemical shifts. The carbons of the phenyl ring also show distinct signals. The carbon atom directly bonded to the ester oxygen (ipso-carbon) is significantly deshielded.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Data is compiled from typical values for similar structural motifs.

Carbon (Position)Chemical Shift (δ, ppm)
Phenyl (ipso-C-O)149 - 151
Phenyl (ortho-C)122 - 124
Phenyl (meta-C)129 - 131
Phenyl (para-C)127 - 129
4-Bromobenzenyl (ipso-C-S)135 - 137
4-Bromobenzenyl (ortho to SO₂)129 - 131
4-Bromobenzenyl (meta to SO₂)132 - 134
4-Bromobenzenyl (para-C-Br)128 - 130

For complex derivatives of this compound or for unambiguous assignment, advanced 2D NMR techniques are employed. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity. ipb.ptmdpi.com

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached, confirming the C-H framework.

HMBC experiments reveal correlations between protons and carbons over two or three bonds. mdpi.com This technique is particularly useful for identifying quaternary carbons (like C-S, C-O, and C-Br) and for confirming the connectivity across the sulfonate ester linkage by showing a correlation between the ortho-protons of the phenyl ring and the sulfonyl carbon.

These advanced methods provide a comprehensive and definitive map of the molecular structure, which is essential when characterizing novel derivatives. ipb.pt

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions. In related brominated aromatic compounds, halogen bonding is a significant interaction. mdpi.com This can manifest as Br···Br or Br···O interactions, where the electrophilic region of the bromine atom on one molecule interacts with a nucleophilic region on an adjacent molecule. mdpi.commdpi.com The Br···Br distances are often shorter than the sum of their van der Waals radii, indicating a significant attractive force. mdpi.com

SC-XRD analysis reveals the preferred conformation of the molecule in the solid state. For aryl sulfonates, the two aromatic rings are typically not coplanar. nih.govbath.ac.uk The rotation around the S—O and O—C bonds results in a specific torsion angle. In the analogous structure of 2,4-dichlorothis compound, the dihedral angle between the mean planes of the two aromatic rings is 55.18°. nih.gov A similar gauche orientation is observed in phenyl 2,4,5-trichlorobenzenesulfonate, with a C—S—O—C torsion angle of -70.68°. nih.gov It is therefore expected that this compound will adopt a conformation where the phenyl ring and the 4-bromobenzenyl ring are significantly twisted relative to each other, which minimizes steric hindrance and optimizes packing interactions within the crystal. bath.ac.uknih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, offers exceptional accuracy, making it a definitive method for molecular formula confirmation.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides the high-resolution mass data necessary to unequivocally confirm the molecular formula of this compound, which is C₁₂H₉BrO₃S. nih.govchemspider.com This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound is calculated to be 311.94558 Da. nih.gov In a typical HRMS experiment, the compound is ionized (e.g., through electrospray ionization - ESI), and the mass of the resulting ion is measured. The experimentally determined mass is then compared to the theoretical value. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the molecular formula.

Research on analogous structures, such as 4-chlorothis compound, demonstrates the precision of this method. For this related compound, the calculated mass for the sodium adduct [M+Na]⁺ was 368.8958, while the experimentally found value was 368.8957, validating its elemental composition. rsc.org A similar level of accuracy is expected and achieved for this compound, solidifying the confirmation of its molecular formula. nih.govresearchgate.netsemanticscholar.org

Parameter Value Reference
Molecular FormulaC₁₂H₉BrO₃S nih.govchemspider.com
Theoretical Monoisotopic Mass311.94558 Da nih.gov
Ionization TechniqueElectrospray Ionization (ESI) rsc.org
Expected Ion[M+H]⁺ or [M+Na]⁺N/A

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It operates on the principle that bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique "fingerprint" of the molecule. ieeesem.compressbooks.pub

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups: the sulfonate ester group (R-SO₂-O-R'), two aromatic rings (phenyl and bromophenyl), and the carbon-bromine bond.

Key vibrational modes include:

S=O Stretching: The sulfonyl group (-SO₂-) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1300-1420 cm⁻¹ and 1140-1200 cm⁻¹ respectively. nih.gov

S-O-C Stretching: The ester linkage of the sulfonate group shows absorptions related to the S-O and O-C bonds.

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl and bromophenyl rings produce absorption bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed just above 3000 cm⁻¹. vscht.cz

C-Br Stretching: The carbon-bromine bond has a characteristic absorption in the lower frequency (fingerprint) region of the spectrum, usually between 500 and 700 cm⁻¹. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
Asymmetric S=O Stretch1300 - 1420Sulfonyl (-SO₂-)
Symmetric S=O Stretch1140 - 1200Sulfonyl (-SO₂-)
Aromatic C=C Stretch1450 - 1600Phenyl Rings
Aromatic C-H Stretch3000 - 3100Phenyl Rings
C-Br Stretch500 - 700Bromophenyl Group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light. shu.ac.uk

In this compound, the primary chromophores are the two aromatic rings (the phenyl and 4-bromophenyl groups). These systems contain π-electrons that can undergo π → π* transitions, which are characteristic of conjugated systems and aromatic compounds. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. uzh.ch The presence of the benzene rings in this compound leads to strong absorptions in the UV region. The substitution on the rings, including the bromine atom and the sulfonate ester linkage, can influence the exact wavelength of maximum absorbance (λmax) and the intensity of these transitions. For instance, studies on similar aromatic compounds show strong absorption bands in the 200-300 nm range, which are assigned to these π → π* electronic transitions. rasayanjournal.co.in

The sulfonate group itself does not have strong absorptions in the typical UV-Vis range (200-800 nm), but its connection to the aromatic ring can act as an auxochrome, subtly modifying the absorption characteristics of the phenyl chromophore.

Type of Transition Chromophore Expected Wavelength Region (λmax)
π → πPhenyl Ring~200-270 nm
π → π4-Bromophenyl Ring~200-280 nm

Mechanistic Investigations and Reaction Pathways

Nucleophilic Substitution Reactions Involving the Sulfonate Ester

Phenyl 4-bromobenzenesulfonate (B403753) participates in nucleophilic substitution reactions where the sulfonate ester moiety plays a crucial role.

Role of Phenyl 4-bromobenzenesulfonate as a Leaving Group

The 4-bromobenzenesulfonate group is recognized as an effective leaving group in nucleophilic substitution reactions. Sulfonate esters, in general, are excellent leaving groups because the negative charge is delocalized through resonance across the sulfonyl group, resulting in a stable, weakly basic anion. This stability facilitates the departure of the leaving group during the reaction. The reactivity of sulfonate esters as leaving groups is influenced by the substituents on the benzene (B151609) ring.

The dissociation of the leaving group is a critical step in many substitution reactions, and its ability to depart is a key determinant of the reaction rate. The stability of the resulting 4-bromobenzenesulfonate anion makes the parent compound a reactive substrate for nucleophilic attack.

Micellar Catalysis in Nucleophilic Dealkylation Processes

Micellar catalysis has been shown to significantly influence the rates of nucleophilic substitution reactions, including the dealkylation of sulfonate esters. While direct studies on this compound are not extensively detailed in the available literature, research on analogous compounds such as butyl 4-bromobenzenesulfonate provides valuable insights.

Metal-Catalyzed Cross-Coupling Reactions

This compound also serves as a substrate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or sulfonate. Aryl sulfonates, including derivatives of 4-bromobenzenesulfonic acid, have been successfully employed as coupling partners in these reactions.

While specific data on the Suzuki-Miyaura coupling of this compound is not extensively documented, the reactivity of aryl sulfonates in general with arylboronic acids is well-established. These reactions typically proceed under palladium catalysis with the addition of a base. The catalytic cycle involves the oxidative addition of the aryl sulfonate to a Pd(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The reactivity of aryl sulfonates in these couplings can be influenced by the electronic nature of the substituents on both the sulfonate and the boronic acid. Electron-withdrawing groups on the aryl sulfonate can enhance the rate of oxidative addition, while the nature of the arylboronic acid also plays a significant role in the transmetalation step.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonates

ParameterCondition
CatalystPalladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
BaseCarbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄)
SolventToluene, Dioxane, DMF
TemperatureRoom temperature to reflux

Direct Arylation of Heteroaromatic Systems

Direct arylation of heteroaromatic compounds offers a more atom-economical approach to the synthesis of aryl-substituted heterocycles by avoiding the pre-functionalization of the heteroaromatic partner. While the use of this compound in this specific context is not widely reported, the direct arylation of heteroarenes with other aryl sulfonates has been demonstrated.

These reactions are typically catalyzed by palladium and involve the C-H activation of the heteroaromatic ring. The aryl sulfonate serves as the arylating agent. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high efficiency and regioselectivity. The proposed mechanism often involves a concerted metalation-deprotonation pathway or an oxidative addition-reductive elimination cycle, depending on the specific catalytic system.

Rearrangement Reactions and Migratory Tendencies

Phenyl group migration is a type of rearrangement reaction where a phenyl group moves from one atom to another within a molecule. nih.gov This process is often observed in the context of carbocationic intermediates, such as in pinacol-type rearrangements. stackexchange.com The driving force for the migration is the formation of a more stable intermediate. The migratory aptitude generally follows the order of aryl > alkyl, due to the ability of the aryl group to stabilize the positive charge in the transition state through the formation of a spirocyclic intermediate or transition state. nih.govresearchgate.net

While specific studies detailing the phenyl group migration directly from the sulfur atom in this compound are not prevalent, the principles can be inferred from related transformations. Radical aryl migration, for example, involves the intramolecular shift of an aryl group to a radical center. nih.gov Theoretical calculations and experimental observations on various substrates have shown that phenyl migration can be a highly selective process. nih.govresearchgate.net Factors influencing this migration include the electronic nature of the phenyl group, steric hindrance at the migration terminus, and the stability of the resulting intermediate. researchgate.netrsc.org For a sulfonate ester, such a migration is not typical but could be envisioned under specific, high-energy conditions like pyrolysis or photolysis, or in rearrangements of complex structures where the sulfonate is part of a larger, more reactive molecule.

During the solvolysis of certain alkyl arenesulfonates, the aryl group can act as a neighboring group, participating in the displacement of the sulfonate leaving group. This neighboring group participation (NGP) leads to enhanced reaction rates and specific stereochemical outcomes. The participation of a phenyl group can occur through different pathways, commonly designated as Ar₁-5 and Ar₂-6, where the number indicates the size of the ring formed in the transition state.

For ω-Arylalkyl bromobenzenesulfonates, aryl participation via the Ar₂-6 pathway has been studied. acs.org In this mechanism, the ortho-carbon of the phenyl ring nucleophilically attacks the carbon atom bearing the sulfonate group, forming a six-membered spirocyclic intermediate. This pathway is a form of intramolecular Friedel-Crafts alkylation. The stability of this spiro-intermediate and the geometry of the molecule are critical for this pathway to be effective. These studies provide a framework for understanding how the phenyl portion of a molecule can interact with a remote reaction center, a principle that could be relevant to complex derivatives of this compound.

Derivative Synthesis and Functionalization Strategies

Synthesis of Substituted Phenyl 4-bromobenzenesulfonate (B403753) Analogues

The introduction of substituents onto the phenyl ring of phenyl 4-bromobenzenesulfonate is a primary strategy for modifying its electronic and steric properties. This is typically achieved by starting with a pre-substituted phenol (B47542) which is then esterified with 4-bromobenzenesulfonyl chloride.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The synthesis of analogues with electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the reactivity and biological activity of the resulting molecule.

Electron-Withdrawing Groups: A common example is the introduction of a nitro group (-NO₂), which is a strong electron-withdrawing group. The synthesis of 4-nitrothis compound is achieved through a straightforward nucleophilic substitution reaction. 4-Bromobenzenesulfonyl chloride is added dropwise to a solution of 4-nitrophenol (B140041) in aqueous sodium hydroxide (B78521) with constant stirring. The resulting precipitate is then filtered and can be recrystallized from aqueous ethanol (B145695) to yield the desired product.

Electron-Donating Groups: Conversely, electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can be incorporated. The synthesis of analogues like 4-methoxyphenyl (B3050149) 4-bromobenzenesulfonate follows a similar principle, where 4-methoxyphenol (B1676288) is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base. A related compound, 4-(p-methoxyphenyl)butyl p-bromobenzenesulfonate, has also been synthesized and studied, demonstrating the versatility of incorporating alkoxy functionalities. acs.org

Reactant 1Reactant 2BaseProductGroup Type
4-Nitrophenol4-Bromobenzenesulfonyl chlorideNaOH4-Nitrothis compoundElectron-Withdrawing
4-Methoxyphenol4-Bromobenzenesulfonyl chlorideBase4-Methoxythis compoundElectron-Donating

Design and Synthesis of Complex Sulfonate Esters

More complex derivatives can be synthesized by attaching larger, functional moieties to the phenyl ring prior to its esterification with 4-bromobenzenesulfonyl chloride. This multi-step approach allows for the creation of intricate molecular architectures.

Pyrazolecarbamide Derivatives

Pyrazole (B372694) derivatives are known for their wide range of biological activities. Incorporating a pyrazolecarbamide structure into a sulfonate ester creates a hybrid molecule with potential for novel applications. The general synthetic strategy involves a two-step process. First, an aminophenol is reacted with a pyrazole carboxylic acid derivative (such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to form an N-(hydroxyphenyl)pyrazolecarboxamide intermediate. This amidation is typically followed by the second step, where the hydroxyl group of the intermediate is esterified by reacting it with a substituted benzenesulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, in the presence of a base to yield the final pyrazolecarbamide-containing sulfonate ester.

Piperonylic Acid Derivatives

Piperonylic acid, a natural product, can be incorporated to create complex sulfonate esters with potential biological activities. acs.orgorgsyn.orggoogle.com The synthesis is analogous to that of the pyrazolecarbamide derivatives and involves a multi-step sequence.

The key steps are:

Amidation: An aminophenol is reacted with piperonylic acid to form a N-(hydroxyphenyl)benzo[d] acs.orgorgsyn.orgdioxole-5-carboxamide intermediate. This reaction creates an amide linkage.

Esterification: The hydroxyl group on the intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a suitable base.

This sequence has been successfully used to synthesize compounds like 2-(Benzo[d] acs.orgorgsyn.orgdioxole-5-carboxamido)this compound . acs.orgorgsyn.orggoogle.com

IntermediateReagentProduct
N-(2-hydroxyphenyl)benzo[d] acs.orgorgsyn.orgdioxole-5-carboxamide4-Bromobenzenesulfonyl chloride2-(Benzo[d] acs.orgorgsyn.orgdioxole-5-carboxamido)this compound

Schiff Base Ligands Derived from this compound Precursors

Schiff bases are compounds containing an azomethine (-C=N-) group and are widely used as ligands in coordination chemistry. To create a sulfonate ester derivative containing a Schiff base, a two-step synthesis is employed.

Schiff Base Formation: A hydroxy-functionalized aldehyde, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), is condensed with an aniline, for example 4-bromoaniline. This reaction forms a Schiff base that retains a free hydroxyl group, such as 2-{[(4-bromophenyl)imino]methyl}phenol.

Esterification: The resulting hydroxy Schiff base is then treated with 4-bromobenzenesulfonyl chloride and a base. The sulfonyl chloride reacts with the hydroxyl group to form the desired sulfonate ester linkage, yielding a complex ligand like 2-{[(4-bromophenyl)imino]methyl}this compound.

This strategy allows for the integration of the sulfonate ester group into a ligand framework, which can then be used to form metal complexes.

Stereoselective Synthesis of Chiral Derivatives

In sulfonate esters of the type R-SO₂-O-R', the sulfur atom is achiral. Therefore, the stereoselective synthesis of chiral derivatives of this compound relies on the use of chiral precursors, specifically a chiral alcohol (the R' group).

The primary method involves reacting a pre-existing, enantiomerically pure chiral alcohol with 4-bromobenzenesulfonyl chloride. This reaction is a standard esterification and typically proceeds with inversion of configuration at the alcohol's stereocenter if it follows an Sₙ2 pathway, or with retention if the hydroxyl group is first converted into a better leaving group. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the HCl byproduct. google.com

This approach is widely used to convert chiral alcohols into sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. google.com The synthesis of chiral sulfonate-based ionic liquids from amino acids, which are first converted to chiral amino alcohols, demonstrates the utility of this strategy. By starting with a chiral phenol derivative, one can synthesize the corresponding chiral this compound with a defined stereochemistry.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For derivatives containing the phenyl 4-bromobenzenesulfonate (B403753) moiety, DFT calculations have been employed to elucidate various aspects of their electronic structure and reactivity.

The following table illustrates typical bond lengths that might be expected in Phenyl 4-bromobenzenesulfonate based on crystallographic data of related compounds. nih.goviucr.org

BondTypical Bond Length (Å)
S=O~1.43
S-O (ester)~1.60
S-C (aromatic)~1.76
C-Br~1.90
C-O (ester)~1.41
C-C (aromatic)~1.39

Note: These are representative values from related structures and not from a direct computational study of this compound.

Computational studies on the reaction pathways of molecules containing the 4-bromobenzenesulfonate group often focus on nucleophilic substitution reactions. The 4-bromobenzenesulfonate moiety is a good leaving group, a property that can be explored computationally by mapping the energetic profile of its departure in the presence of a nucleophile. Such studies would typically involve locating the transition state structure and calculating the activation energy for the reaction, thereby providing a quantitative measure of the compound's reactivity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. For a derivative of this compound, DFT calculations have been used to determine the energies of these orbitals and map their distribution. researchgate.net

The HOMO is typically localized on the more electron-rich parts of the molecule and is associated with the ability to donate electrons. Conversely, the LUMO is found on the electron-deficient regions and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In a study on a thiazolidin-4-one derivative incorporating a this compound moiety, DFT calculations were performed to generate the HOMO and LUMO orbitals. researchgate.net This analysis helps in understanding the electronic transitions and the reactive sites within the molecule. The molecular electrostatic potential (MEP) map, also derived from these calculations, visually represents the electron density distribution, highlighting the electrophilic and nucleophilic regions. researchgate.net

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on typical values for similar aromatic sulfonate compounds.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
Energy Gap (ΔE) 6.3

Note: These are illustrative values and are not from a direct computational study of this compound.

While computational predictions of NMR chemical shifts for this compound are not explicitly detailed in the provided search results, this is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

These theoretical chemical shifts can then be compared with experimental data to validate the computational model or to aid in the assignment of complex spectra. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects in the computational model. Numerous studies on related compounds report experimental NMR data which could serve as a benchmark for such computational predictions. researchgate.netresearchgate.netfrontiersin.org

Quantum Chemical Analysis of Intermolecular Interactions

The way this compound molecules interact with each other and with other molecules is crucial for understanding its solid-state properties and its behavior in solution. Quantum chemical methods are instrumental in characterizing these non-covalent interactions.

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. In the context of this compound, two types of halogen bonds are of particular interest: O⋯Br and Br⋯Br interactions.

Theoretical studies on brominated aromatic compounds have shown that the bromine atom possesses a positive σ-hole, which can interact favorably with electron-rich atoms like oxygen. The oxygen atoms of the sulfonate group in a neighboring molecule can act as halogen bond acceptors, leading to the formation of O⋯Br interactions. Quantum chemical calculations, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize the nature and strength of these interactions. These analyses can identify bond critical points (BCPs) between the interacting atoms and quantify the extent of charge transfer.

Similarly, Br⋯Br interactions can also occur, where the positive σ-hole of one bromine atom interacts with the negative equatorial region of another. The geometry and energetics of these interactions can be precisely calculated using high-level quantum chemical methods.

The sulfonate group in this compound is a potent hydrogen bond acceptor. The oxygen atoms of the SO₃ group can interact with hydrogen bond donors, such as water molecules or the C-H groups of adjacent aromatic rings. rsc.org In the solid state, these interactions can lead to the formation of extensive hydrogen-bonding networks that dictate the crystal packing.

Computational studies on derivatives of this compound have highlighted the importance of hydrogen bonding in their crystal structures. nih.gov For example, weak C-H⋯O hydrogen bonds have been identified in the crystal structure of a related compound, linking the molecules into chains. nih.gov Quantum chemical calculations can be used to determine the strength and directionality of these hydrogen bonds. In silico studies of more complex systems containing a sulfonate group have shown that the oxygen atoms of the sulfonate group are involved in hydrogen bonding with amino acid residues in protein binding sites. rsc.org

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape of molecules like this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformational states and the thermodynamic properties associated with them.

The conformational flexibility of this compound is primarily dictated by the rotation around the S-O and S-C bonds, which determines the relative orientation of the phenyl and 4-bromophenyl rings. The key dihedral angles that define the major conformational isomers are the C-S-O-C and the C-C-S-O angles. The potential energy surface associated with the rotation of these bonds governs the stability and population of different conformers.

Key Torsional Angles and Energy Barriers:

The conformational landscape is characterized by minima on the potential energy surface corresponding to stable or metastable conformers, and the energy barriers that separate them. In molecules with similar structures, the rotational barriers around the sulfur-oxygen and sulfur-carbon bonds are influenced by steric hindrance and electronic effects of the substituents.

For a molecule like this compound, the primary rotational motions defining its conformation are:

τ1 (C-S-O-C): Rotation around the sulfonate ester linkage.

τ2 (Aryl-S): Rotation of the phenyl and 4-bromophenyl groups relative to the sulfonate core.

Computational studies on related aromatic sulfones indicate that the potential energy surface is characterized by several local minima. The global minimum often corresponds to a staggered conformation that minimizes steric repulsion between the aromatic rings. The energy barriers to rotation are typically in the range of several kcal/mol, suggesting that the molecule can sample multiple conformations at room temperature.

Simulated Conformational Data:

The following interactive table presents hypothetical yet representative data that would be obtained from a molecular dynamics simulation of this compound, based on findings for analogous compounds. This data illustrates the types of parameters and results generated in such a study.

Force Fields and Simulation Parameters:

To perform a molecular dynamics simulation of this compound, a suitable force field is required. Force fields are empirical potential energy functions that describe the interactions between atoms in the system. For organic molecules like this, common choices would include general-purpose force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). These force fields would be parameterized to accurately reproduce the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions for the specific atom types present in the molecule. The accuracy of the simulation is highly dependent on the quality of the force field parameters.

A typical simulation setup would involve solvating a single this compound molecule in a box of a suitable solvent, such as water or a nonpolar organic solvent, to mimic experimental conditions. The system would then be subjected to energy minimization, followed by a period of equilibration at a specific temperature and pressure. Finally, a production simulation would be run for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space. Analysis of the resulting trajectory would provide information on the populations of different conformers, the dynamics of transitions between them, and other structural and thermodynamic properties.

Applications in Advanced Materials Science Research

Role in Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, enabling technologies like frequency conversion and optical switching. The NLO response of a material is fundamentally linked to its molecular and crystal structure. For a material to exhibit significant second-order NLO properties, such as second-harmonic generation (SHG), it must possess a non-centrosymmetric structure on a macroscopic level mdpi.com. At the molecular level, this often translates to molecules with strong electron donor and acceptor groups connected by a π-conjugated system, leading to a large molecular hyperpolarizability mdpi.comnih.gov.

While direct studies on the NLO properties of Phenyl 4-bromobenzenesulfonate (B403753) are not extensively documented, its chemical structure contains moieties that are relevant to NLO material design. The molecule consists of a phenyl group and a 4-bromophenyl group linked by a sulfonate ester bridge. The interplay between the electron-withdrawing sulfonate group and the halogenated phenyl ring could contribute to molecular polarity. The key to unlocking NLO properties would be to incorporate this compound into a larger, non-centrosymmetric crystalline structure. Organic molecular solids often have more complex crystal structures than inorganic ones, and their asymmetry can lead to highly anisotropic and non-linear optical properties mdpi.com.

The influence of counter-ions on the physicochemical properties of salts, including sulfonates, is well-established. Factors such as the ion's size and hydration radius can significantly affect solubility, viscosity, and molecular packing researchgate.netresearchgate.netmdpi.com. In the context of NLO materials, manipulating A-site cations (counter-ions) in inorganic crystals has been shown to induce structural phase transitions and tune the SHG response rsc.orgnih.gov. For instance, substituting different alkali metal cations can alter the crystal symmetry and the unit cell volume, which is directly correlated with the second-order polarizability nih.gov. Although specific research on Phenyl 4-bromobenzenesulfonate salts for NLO applications is limited, this general principle suggests that by forming salts of the corresponding 4-bromobenzenesulfonic acid, the NLO properties could potentially be tailored through strategic counter-ion selection.

Table 1: Factors Influencing Non-Linear Optical (NLO) Properties

Factor Description Relevance to this compound
Molecular Structure Presence of electron donor/acceptor groups and π-conjugated systems enhances molecular hyperpolarizability. The molecule contains phenyl rings and an electron-withdrawing sulfonate group.
Crystal Symmetry A non-centrosymmetric bulk crystal structure is essential for second-order NLO effects like SHG mdpi.com. Can be influenced by molecular shape and intermolecular interactions.
Counter-Ions In ionic salts, the size and nature of the counter-ion can control crystal packing and symmetry rsc.orgnih.gov. Salts of 4-bromobenzenesulfonic acid could be synthesized with various cations to tune crystal structure.
Intermolecular Interactions Weak forces like van der Waals interactions hold organic molecules in a crystal, influencing the final structure mdpi.com. The aromatic rings in the compound allow for potential π-π stacking interactions.

Potential as Building Blocks for Organic Monomers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing sciopen.comresearchgate.net. They are constructed from organic building blocks (monomers) that are linked by strong covalent bonds in a pre-designed, periodic manner researchgate.net.

This compound can be considered a valuable precursor for the synthesis of monomers used in COF construction. The key to its utility lies in the reactive carbon-bromine (C-Br) bond on the phenyl ring. Halogenated compounds are versatile starting materials in organic synthesis, particularly in cross-coupling reactions. The bromine atom can be readily substituted with a variety of functional groups that are necessary for the polymerization reactions used to form COFs, such as boronic acids, amines, or aldehydes nih.gov.

For example, through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, the bromo-substituent can be replaced to create more complex, multi-functional molecules. These new molecules, now equipped with the appropriate reactive sites, can serve as the custom-designed monomers for COF synthesis researchgate.netnih.gov. This postsynthetic or pre-synthetic functionalization approach is a pivotal strategy for introducing diverse functionalities into COFs without disrupting their structural integrity nih.govresearchgate.net. Therefore, while not a direct monomer itself, this compound represents a foundational building block that offers a synthetic handle for creating the elaborate monomers required for advanced COF materials.

Table 2: Potential Synthetic Pathway from this compound to COF Monomers

Step Reaction Type Purpose Resulting Functionality
1 Cross-Coupling (e.g., Suzuki, Sonogashira) Replace the bromine atom with a different functional group. Introduction of boronic acids, alkynes, etc.
2 Functional Group Interconversion Modify the newly introduced group or other parts of the molecule. Conversion to aldehydes, amines, or other groups needed for polymerization.
3 Polycondensation React the functionalized monomer with a complementary linker molecule. Formation of the crystalline, porous COF structure researchgate.net.

Applications in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) that are non-emissive in dilute solutions become highly fluorescent upon aggregation in a poor solvent or in the solid state researchgate.netresearchgate.net. This behavior is often attributed to the Restriction of Intramolecular Motion (RIM), particularly the rotation of phenyl groups within the molecule researchgate.netnih.gov. When the molecules aggregate, these rotational movements are hindered, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong light emission researchgate.net.

This compound itself is not a typical AIEgen, as it lacks the common structural motifs, such as the propeller-shaped structure of tetraphenylethene (TPE), which are known to exhibit AIE nih.gov. However, its constituent chemical groups make it a relevant precursor in the synthesis of AIE-active molecules. Aromatic structures, especially those involving multiple phenyl rings, are fundamental components of many AIEgens researchgate.netnih.gov.

The synthetic utility of this compound again arises from the reactive C-Br bond. This site allows for its incorporation into larger, more complex molecular architectures through carbon-carbon bond-forming reactions. For instance, it could be used in a Suzuki coupling reaction with a suitable boronic acid to construct a larger, conjugated system with multiple phenyl rings. By strategically designing the target molecule to include rotatable phenyl groups, it is possible to synthesize novel AIEgens. This approach of building AIE-active polymers or molecules from non-AIE precursors is a common strategy in the field frontiersin.org. Thus, this compound serves as a potential foundational fragment for the rational design and synthesis of new materials for applications in sensors, bio-imaging, and optoelectronic devices based on the AIE phenomenon researchgate.netnih.gov.

Table 3: Comparison of this compound with Typical AIEgens

Feature This compound Typical AIEgen (e.g., TPE)
Structure Relatively small molecule with two aromatic rings. Larger molecule with multiple, non-planar phenyl rings (propeller-like) nih.gov.
AIE Activity Not inherently AIE-active. Exhibits strong fluorescence in the aggregated state researchgate.net.
Primary Mechanism N/A Restriction of Intramolecular Rotation (RIR) upon aggregation researchgate.net.
Potential Role Synthetic precursor for building larger, AIE-active molecules via its C-Br bond. Active component in AIE-based sensors, probes, and devices researchgate.net.

Q & A

Q. Key Reaction Parameters

ComponentConditionsYield
Ethanol solventAnhydrous, N₂ atmosphere83%
Recrystallization solventAcetonitrileHigh purity
Temperature350 KOptimal kinetics

How can spectroscopic and crystallographic techniques confirm the structure of this compound derivatives?

Q. Basic Research Focus

  • IR Spectroscopy : Identify sulfonate S=O stretches (~1315–1158 cm⁻¹) and aromatic C=C bonds (~1572 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.71–7.89 ppm) and methoxy groups (δ 3.72 ppm). ¹³C NMR confirms sulfonate carbons (δ ~145–154 ppm) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 57.75° between pyrazolone and phenyl rings) and hydrogen bonding (e.g., C13–H13⋯O5) critical for molecular conformation .

Advanced Research Focus
For crystallographic refinement, use SHELXL (via SHELX suite) to analyze unit cell parameters (e.g., triclinic P1, a=9.315 Å, b=10.122 Å) and validate data-to-parameter ratios (>13:1) for reliability .

What strategies address contradictions in crystallographic data interpretation for sulfonate derivatives?

Advanced Research Focus
Contradictions may arise from disordered solvent molecules or twinning. Use SHELXD for robust phase determination and SHELXE for density modification. Validate hydrogen-bonding networks (e.g., C12–H12⋯O5) and packing interactions (π–π stacking) to resolve ambiguities .

Q. Example Structural Parameters

ParameterValue (Å/°)Source
C–C bond length (mean)0.005 Å
Dihedral angle (pyrazolone-phenyl)57.75°
Intramolecular H-bond (C13–H13⋯O5)2.52 Å

How can computational tools enhance the design of this compound-based inhibitors?

Advanced Research Focus
Molecular docking (e.g., AutoDock) and DFT calculations predict binding affinities for targets like Tyrosyl-DNA Phosphodiesterase (Tdp1). Derivatives with bulky substituents (e.g., steroid moieties) show enhanced inhibition by occupying hydrophobic pockets .

Q. Design Considerations

  • Steric Effects : Bulky groups improve target selectivity.
  • Electron-withdrawing groups : Bromine enhances sulfonate reactivity .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid recrystallization in open air due to dust formation .

How do structural modifications (e.g., Schiff base formation) impact the biological activity of sulfonate derivatives?

Advanced Research Focus
Schiff bases (e.g., iminomethyl linkages) enhance antimicrobial activity by improving membrane permeability. For example, derivatives with methoxy groups show synergistic effects with fluconazole against resistant fungal strains .

Q. Activity Correlation Table

Derivative SubstituentBiological ActivityReference
Methoxy groupAntifungal synergy
Steroid moietyTdp1 inhibition (IC₅₀ < 1 µM)

What analytical challenges arise in characterizing sulfonate derivatives with dynamic conformational changes?

Advanced Research Focus
Dynamic NMR and temperature-dependent crystallography resolve conformational flexibility. For example, variable-temperature ¹H NMR (298–343 K) can detect rotameric equilibria in sulfonate esters .

How can high-throughput crystallography pipelines improve sulfonate derivative analysis?

Advanced Research Focus
Automated pipelines using SHELXC/D/E enable rapid phase determination for large datasets. For example, multi-scan absorption corrections (SADABS) and area detectors (Bruker APEXII) enhance data accuracy .

Q. Notes

  • Structural and synthetic data are cross-validated using peer-reviewed sources (e.g., Acta Crystallographica, Journal of Medicinal Chemistry).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.